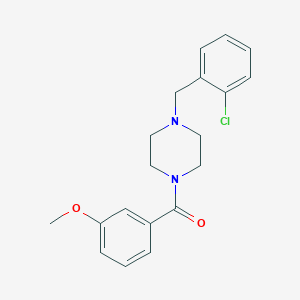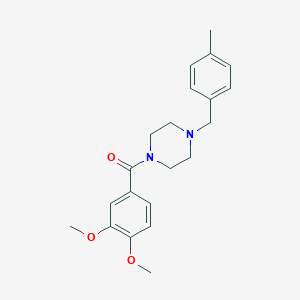![molecular formula C19H20BrClN2O2 B444930 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE](/img/structure/B444930.png)
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with a 5-bromo-2-methoxy-benzyl group and a 3-chloro-phenyl-methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the bromine, methoxy, and chloro groups. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and chlorophenylmethanone. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo substitution reactions makes it useful for labeling proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity to these targets, while the piperazine ring provides structural rigidity. The compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE
- [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone
- [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C19H20BrClN2O2 |
|---|---|
Poids moléculaire |
423.7g/mol |
Nom IUPAC |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C19H20BrClN2O2/c1-25-18-6-5-16(20)11-15(18)13-22-7-9-23(10-8-22)19(24)14-3-2-4-17(21)12-14/h2-6,11-12H,7-10,13H2,1H3 |
Clé InChI |
AGLDBEKPTLPYOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B444850.png)
![4-{[4-(2,4-Dimethylbenzyl)-1-piperazinyl]carbonyl}phenyl methyl ether](/img/structure/B444851.png)

![Methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B444855.png)



![1-(3,5-Bis{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(3-chlorophenyl)piperazine](/img/structure/B444863.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B444866.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B444870.png)
